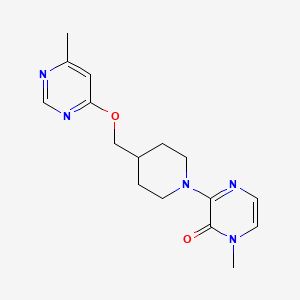
1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one is a complex organic compound featuring a pyrazinone core substituted with a piperidine ring and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrazinone Core: Starting from a suitable pyrazine derivative, the core structure can be synthesized through cyclization reactions.
Substitution with Piperidine:
Attachment of the Pyrimidine Moiety: The pyrimidine ring can be introduced through coupling reactions, such as Suzuki or Stille couplings, using pyrimidine boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any double bonds or nitro groups present in the structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(4-(methylpiperidin-1-yl)pyrazin-2(1H)-one): Lacks the pyrimidine moiety, potentially altering its reactivity and biological activity.
3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one: Similar structure but without the methyl group on the pyrazinone core, which could affect its chemical properties.
Uniqueness
1-methyl-3-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one is unique due to the combination of its pyrazinone core, piperidine ring, and pyrimidine moiety
Properties
IUPAC Name |
1-methyl-3-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-12-9-14(19-11-18-12)23-10-13-3-6-21(7-4-13)15-16(22)20(2)8-5-17-15/h5,8-9,11,13H,3-4,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGRUUOAAIVOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
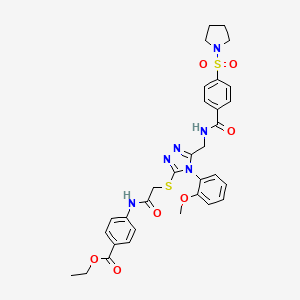
![N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2641886.png)
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2641887.png)
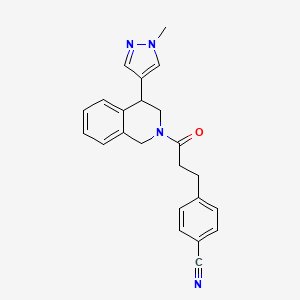
![4-Methyl-2-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2641891.png)
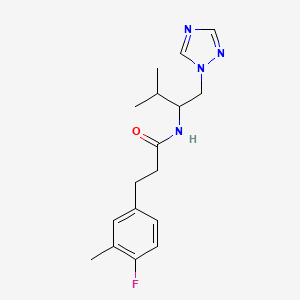
![2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2641896.png)
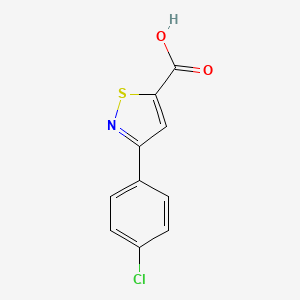

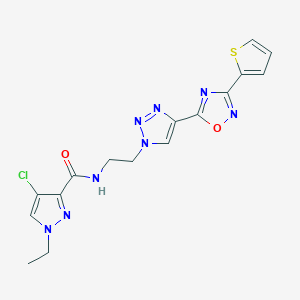
![2-[(4-methylphenyl)methanesulfinyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2641905.png)
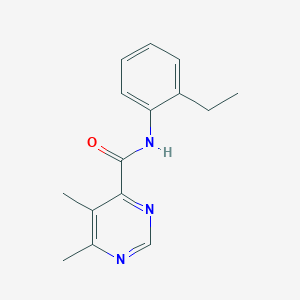
![2-Hydroxy-3-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B2641907.png)
![N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2641908.png)
